
D-glycerate
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Vue d'ensemble
Description
D-glycerate is a glycerate that is the conjugate base of D-glyceric acid, obtained by deprotonation of the carboxy group. It has a role as an algal metabolite. It is a conjugate base of a D-glyceric acid.
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Mitochondrial Metabolism Activation :
- Recent studies have shown that oral administration of D-glyceric acid (the acid form of D-glycerate) activates mitochondrial metabolism in humans aged 50-60. This activation leads to reduced plasma lactate levels and lower systemic inflammation, suggesting potential applications in treating metabolic disorders and enhancing energy metabolism in aging populations .
- Biotransformation Processes :
- Antioxidant Properties :
Cosmetic Applications
- Skin Cell Viability and Collagen Production :
- Heat-Induced Protein Aggregation Protection :
Biotechnological Applications
-
Microbial Production :
- The biotechnological production of this compound from glycerol is being explored using various microbial strains, such as Gluconobacter species. This process not only provides an eco-friendly method for producing this compound but also aligns with sustainable practices by utilizing glycerol, a by-product of biodiesel production .
- Surfactant Properties :
Data Table: Summary of Applications
Application Area | Specific Use Case | Findings/Benefits |
---|---|---|
Pharmaceuticals | Mitochondrial metabolism activation | Reduces plasma lactate; lowers inflammation |
Biotransformation to amino acids | Produces L-serine and L-alanine | |
Antioxidant properties | Protects against oxidative stress | |
Cosmetics | Enhancing skin cell viability | Increases collagen production |
Protection against protein aggregation | Benefits thermal protection in skincare products | |
Biotechnology | Microbial production from glycerol | Sustainable production method |
Surfactant properties | Biodegradable surfactants |
Case Studies
- Clinical Study on Metabolic Effects :
- Microbial Production Optimization :
Q & A
Q. Basic: What are the primary metabolic pathways involving D-glycerate in plant and microbial systems?
Methodological Answer:
this compound participates in photorespiration (via the glycolate pathway) and glyoxylate/dicarboxylate metabolism. In plants, its role in photorespiration can be studied using Arabidopsis mutants with disrupted glycerate kinase (GLYK) genes, followed by gas exchange measurements and metabolomic profiling . In microbes like Gluconobacter or E. coli, isotopic labeling (e.g., 13C-glycerol) combined with NMR or LC-MS tracks this compound flux in central carbon metabolism . Transcriptomic data (e.g., downregulation of this compound dehydrogenase genes under stress in Trifolium pratense) provide additional insights into pathway regulation .
Q. Advanced: How can discrepancies in this compound’s role across organisms be resolved experimentally?
Methodological Answer:
Comparative studies using enzyme kinetics, structural biology, and genetic knockouts are critical. For example:
- Kinetic assays : Compare substrate specificity of this compound dehydrogenase (GRHPR) across species using purified enzymes and spectrophotometric NADH oxidation assays .
- CRISPR-Cas9 knockouts : Delete GRHPR in model organisms (e.g., mice, E. coli) to observe phenotypic and metabolic changes, such as oxalate accumulation in hyperoxaluria type II .
- Structural analysis : Resolve crystal structures of GRHPR isoforms to identify active-site variations affecting catalytic efficiency .
Q. Basic: What enzymatic assays are used to study this compound dehydrogenase activity?
Methodological Answer:
GRHPR activity is typically measured via:
- Spectrophotometric assays : Monitor NADH oxidation at 340 nm during the reduction of hydroxypyruvate to this compound. Reaction mixtures include Tris-HCl buffer (pH 7.4), 0.2 mM NADH, and 2 mM hydroxypyruvate .
- Coupled assays : Combine with glycerate kinase to quantify ATP consumption via luciferase-based luminescence .
- HPLC validation : Confirm product formation (this compound) using ion-exchange chromatography with refractive index detection .
Q. Advanced: What strategies enhance this compound production in engineered microbial strains?
Methodological Answer:
- Promoter optimization : Use inducible systems (e.g., T7 promoters) to overexpress adhA (encoding PQQ-dependent alcohol dehydrogenase) in Acetobacter tropicalis, increasing this compound yield to 30.1 g/L .
- Pathway blocking : Delete ecjM (glucosylglycerate phosphorylase) in E. coli to prevent this compound diversion into osmoprotectant synthesis .
- Cofactor engineering : Introduce NADH regeneration systems (e.g., formate dehydrogenase) to sustain GRHPR activity .
Q. Basic: How is this compound quantified in biological samples?
Methodological Answer:
- Enzymatic assays : Couple this compound with glycerate kinase and monitor ATP consumption via luciferase .
- LC-MS/MS : Use reverse-phase chromatography with a HILIC column and negative-ion ESI, optimized for low-abundance metabolites in plant tissues .
- Colorimetric methods : Folin-Ciocalteu reagent detects total carbonyl groups after derivatization, though specificity requires validation with standards .
Q. Advanced: How do enantiomeric differences in glycerate affect its biological function?
Methodological Answer:
- Chiral chromatography : Separate D/L-glycerate using a CHIRALPAK® column with 0.1% formic acid mobile phase .
- Enzyme specificity assays : Test GRHPR activity with synthetic L-glycerate versus this compound; PH2-associated GRHPR mutants show impaired D-isomer reduction .
- NMR analysis : 1H-NMR with chiral shift reagents distinguishes enantiomers in microbial fermentation broths .
Q. Data Contradiction: How to address conflicting reports on this compound dehydrogenase’s substrate specificity?
Methodological Answer:
- Standardized conditions : Replicate assays across labs using identical buffer pH (7.4), temperature (37°C), and substrate concentrations (2 mM hydroxypyruvate) .
- Kinetic parameter comparison : Calculate Km and kcat for GRHPR homologs (e.g., human vs. E. coli) to identify species-specific variations .
- Structural modeling : Use AlphaFold2 to predict active-site conformations influencing substrate binding .
Q. Basic: What genetic models are used to study this compound-related metabolic disorders?
Methodological Answer:
- Mouse knockouts : GRHPR−/− mice exhibit hyperoxaluria and nephrolithiasis, mimicking PH2 pathology .
- Patient-derived cell lines : Fibroblasts from PH2 patients are cultured with 14C-glyoxylate to measure this compound and oxalate accumulation .
- CRISPR-edited microbes : Engineer E. coli with human GRHPR mutations to assess enzymatic rescue potential .
Q. Advanced: How to analyze kinetic properties of this compound dehydrogenase under varying conditions?
Methodological Answer:
- Temperature/pH profiling : Measure activity at 20–50°C and pH 6.0–9.0 to identify optimal conditions and thermodynamic stability .
- Substrate inhibition studies : Test hydroxypyruvate concentrations from 0.1–10 mM to detect non-Michaelis-Menten behavior .
- Cofactor dependence : Compare NADH vs. NADPH utilization using stopped-flow kinetics .
Q. Data Analysis: What statistical approaches interpret transcriptomic data on this compound metabolism?
Methodological Answer:
- Differential expression : Use DESeq2 or edgeR to identify genes (e.g., GLYK, GRHPR) with ≥2-fold change under stress .
- Pathway enrichment : Map RNA-seq data to KEGG pathways (e.g., glyoxylate/dicarboxylate metabolism) via clusterProfiler .
- Co-expression networks : Construct WGCNA modules to identify transcription factors regulating this compound-associated genes .
Propriétés
Formule moléculaire |
C3H5O4- |
---|---|
Poids moléculaire |
105.07 g/mol |
Nom IUPAC |
(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1/t2-/m1/s1 |
Clé InChI |
RBNPOMFGQQGHHO-UWTATZPHSA-M |
SMILES |
C(C(C(=O)[O-])O)O |
SMILES isomérique |
C([C@H](C(=O)[O-])O)O |
SMILES canonique |
C(C(C(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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